molecular formula C9H12N2 B2468111 3-Ethylbenzenecarboximidamide CAS No. 1378459-44-9

3-Ethylbenzenecarboximidamide

Cat. No.: B2468111
CAS No.: 1378459-44-9
M. Wt: 148.209
InChI Key: GSUXLJRJSVMQEN-UHFFFAOYSA-N
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Description

3-Ethylbenzenecarboximidamide is an organic compound with the molecular formula C9H12N2 It is a derivative of benzenecarboximidamide, where an ethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbenzenecarboximidamide typically involves the reaction of 3-ethylbenzonitrile with ammonia or an amine under specific conditions. One common method is the Pinner reaction, where the nitrile is treated with hydrochloric acid and an alcohol to form an imidate, which is then reacted with ammonia to yield the carboximidamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Ethylbenzoic acid

    Reduction: 3-Ethylbenzylamine

    Substitution: Various substituted benzenes depending on the nucleophile used

Scientific Research Applications

3-Ethylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-carboximidamide: Lacks the ethyl group, leading to different reactivity and applications.

    3-Methylbenzenecarboximidamide: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    3-Propylbenzenecarboximidamide: Contains a propyl group, which can influence its solubility and reactivity.

Uniqueness

3-Ethylbenzenecarboximidamide is unique due to the presence of the ethyl group, which can enhance its lipophilicity and alter its interaction with biological targets compared to its methyl and propyl analogs. This can result in distinct pharmacological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUXLJRJSVMQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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